ROCK1 and ROCK2 Inhibitory Potency: BAY-549 Demonstrates 200- to 400-Fold Higher Potency Than Y-27632
BAY-549 exhibits substantially greater intrinsic potency against both human ROCK isoforms compared to the widely used tool compound Y-27632. In biochemical assays using human recombinant enzymes, BAY-549 inhibits ROCK1 with an IC50 of 0.6 nM and ROCK2 with an IC50 of 1.1 nM [1]. In contrast, Y-27632 inhibits ROCK1 with a reported Ki of 140 nM and ROCK2 with a Ki of 300 nM under comparable ATP-competitive conditions . This translates to an approximately 233-fold greater potency for ROCK1 and a 273-fold greater potency for ROCK2 when comparing the median reported values.
| Evidence Dimension | Human ROCK1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.6 nM (human recombinant ROCK1) |
| Comparator Or Baseline | Y-27632: Ki = 140 nM (p160ROCK) |
| Quantified Difference | ~233-fold lower IC50 value for BAY-549 |
| Conditions | Biochemical kinase assay; ATP-competitive inhibition |
Why This Matters
The >200-fold improvement in potency allows researchers to use significantly lower compound concentrations in cell-based assays, minimizing the risk of off-target effects and solvent-related cytotoxicity.
- [1] Kast R, Schirok H, Figueroa-Pérez S, et al. Cardiovascular effects of a novel potent and highly selective azaindole-based inhibitor of Rho-kinase. Br J Pharmacol. 2007;152(7):1070-1080. View Source
